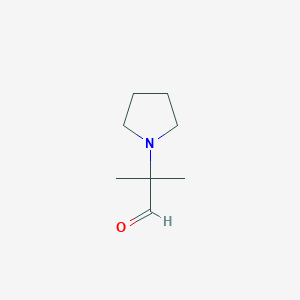

2-Methyl-2-(pyrrolidin-1-yl)propanal

Description

2-Methyl-2-(pyrrolidin-1-yl)propanal is an organic compound featuring a propanal backbone substituted with a pyrrolidine ring and a methyl group at the α-carbon. The IUPAC name reflects its structure: the aldehyde functional group at the terminal carbon, a branched methyl group, and a pyrrolidin-1-yl moiety (a five-membered saturated nitrogen heterocycle) at the second carbon.

The aldehyde group in this compound suggests high reactivity, particularly in nucleophilic addition reactions. Pyrrolidine, a common pharmacophore, may confer biological activity, though specific applications of this compound require further study.

Propriétés

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2,7-10)9-5-3-4-6-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATZOIDGLAKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36558-30-2 | |

| Record name | 2-methyl-2-(pyrrolidin-1-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propanal typically involves the reaction of pyrrolidine with 2-methylpropanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The process is monitored and controlled using advanced analytical techniques to maintain the quality of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-2-(pyrrolidin-1-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The pyrrolidin-1-yl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid.

Reduction: 2-Methyl-2-(pyrrolidin-1-yl)propanol.

Substitution: Products vary based on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

2-Methyl-2-(pyrrolidin-1-yl)propanal serves as a crucial building block in the synthesis of more complex organic molecules. Its aldehyde functional group allows it to participate in various reactions, including:

- Oxidation to form carboxylic acids.

- Reduction to yield alcohols.

- Substitution reactions where the pyrrolidinyl group can be replaced with other functional groups.

Catalysis

The compound has been explored for its catalytic properties in asymmetric synthesis reactions. Pyrrolidine derivatives are known to enhance reaction rates and selectivity, making them valuable in the production of chiral compounds. Specific studies have shown:

- Pyrrolidine-based catalysts significantly improve yields in certain organic reactions.

Material Science

There is ongoing research into the use of this compound in developing new materials, particularly those requiring specific chemical properties or functionalities derived from its unique structure.

Case Studies and Research Findings

Recent investigations have focused on the structural activity relationship (SAR) involving pyrrolidine derivatives. These studies emphasize how modifications on the pyrrolidine ring can significantly alter pharmacological properties. For example:

- Specific substitutions have been shown to impact biological activity and reactivity profiles favorably.

Mécanisme D'action

The specific mechanism of action for 2-Methyl-2-(pyrrolidin-1-yl)propanal is not well-documented due to limited research. its chemical structure suggests that it may interact with various molecular targets through hydrogen bonding and other non-covalent interactions. Further research is needed to elucidate its exact mechanism of action and molecular pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 2-Methyl-2-(pyrrolidin-1-yl)propanal, differing in substituents or functional groups:

Table 1: Structural and Functional Comparison

Functional Group Analysis

Aldehyde vs. Ketone :

- The aldehyde group in this compound increases electrophilicity compared to the ketone in 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)-propan-1-one (), making it more reactive toward nucleophiles like amines or hydrazines.

- Ketones (e.g., ) are typically less reactive but more stable, often used in pharmaceuticals due to reduced oxidative degradation .

Pyrrolidine vs. Pyrrole :

- Pyrrolidine (saturated) in the target compound enhances solubility in polar solvents, whereas pyrrole (aromatic, –10) participates in π-stacking interactions critical for biological activity .

Sulfur-Containing Derivatives :

Toxicity and Regulatory Status

Crystallographic and Structural Insights

- X-ray studies on analogs (e.g., –10) reveal bond-length variations and conformational preferences. For example, the C–C bond lengths in pyrrolidine derivatives average 1.54 Å (), while dinitrile analogs (–10) show shorter bonds due to electron-withdrawing effects .

- SHELX software () is widely used for refining such structures, ensuring accuracy in stereochemical assignments .

Research Findings and Implications

- Synthetic Utility : The aldehyde group enables condensation reactions for synthesizing imines or hydrazones, useful in drug discovery.

Activité Biologique

2-Methyl-2-(pyrrolidin-1-yl)propanal, a compound characterized by its unique structure featuring an aldehyde group and a pyrrolidine ring, has garnered interest in medicinal chemistry and organic synthesis. This article explores its biological activity, chemical reactivity, and potential applications based on current research findings.

The compound's chemical structure allows it to undergo various reactions:

- Oxidation : The aldehyde group can be oxidized to form 2-Methyl-2-(pyrrolidin-1-yl)propanolic acid.

- Reduction : It can be reduced to yield 2-Methyl-2-(pyrrolidin-1-yl)propanol.

- Substitution : The pyrrolidin-1-yl group can be replaced with other functional groups under specific conditions.

The precise mechanism of action for this compound remains largely uncharacterized due to limited research. However, its structure suggests potential interactions with various molecular targets through hydrogen bonding and non-covalent interactions. Further studies are necessary to elucidate its exact biological pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Case Studies

- Medicinal Chemistry Applications : The compound has been studied for its potential therapeutic effects in models of inflammation and autoimmune diseases. Preliminary results suggest it may modulate immune responses, although specific studies detailing these effects are sparse.

- Catalytic Activity : In organocatalysis, derivatives of pyrrolidine compounds have shown promise as effective catalysts in asymmetric synthesis reactions. For instance, studies have demonstrated that pyrrolidine-based catalysts can enhance reaction rates and selectivity in the formation of chiral products .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Methyl-2-(piperidin-1-yl)propanal | Piperidine ring | Similar catalytic properties |

| 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one | Phenyl group + ketone | Enhanced biological activity in some assays |

Research Findings

Recent studies have focused on the synthesis and structural activity relationship (SAR) involving pyrrolidine derivatives. These studies emphasize the importance of functional group modifications on biological activity and reactivity profiles. For example, specific substitutions on the pyrrolidine ring have been shown to significantly alter the compound's pharmacological properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-2-(pyrrolidin-1-yl)propanal, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic addition of pyrrolidine to a methyl-substituted propanal precursor under controlled pH (e.g., using aqueous buffers or anhydrous conditions). Optimization can be achieved via kinetic studies to determine ideal temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or dichloromethane). Monitoring reaction progress with thin-layer chromatography (TLC) and purification via fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Challenges include managing the aldehyde group’s reactivity and avoiding over-alkylation .

Q. How can advanced spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify characteristic signals: the aldehyde proton (δ 9.5–10.0 ppm), pyrrolidine ring protons (δ 1.5–3.0 ppm), and methyl groups (δ 1.0–1.5 ppm). 2D NMR (COSY, HSQC) resolves coupling between adjacent protons and carbons.

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Refinement using SHELXL resolves bond lengths and angles, particularly the C=O bond (expected ~1.21 Å) and pyrrolidine ring puckering.

Advanced Research Questions

Q. What are the stability and decomposition pathways of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >100°C).

- Photostability : Expose samples to UV-Vis light (300–800 nm) and monitor aldehyde oxidation via HPLC.

- Humidity sensitivity : Store under 40–80% relative humidity; track hydrolysis products (e.g., carboxylic acids) via LC-MS.

Q. How does the pyrrolidine moiety influence the compound’s reactivity in nucleophilic addition or condensation reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with analogous compounds (e.g., piperidine or morpholine derivatives). Use stopped-flow spectroscopy to measure intermediates.

- Mechanistic Probes : Isotopic labeling (e.g., -pyrrolidine) and DFT calculations reveal transition states. The pyrrolidine ring’s conformational flexibility may lower activation energy for nucleophilic attacks .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with aldehyde-binding sites).

- QSAR Modeling : Train models on PubChem bioassay data to correlate structural descriptors (e.g., logP, polar surface area) with activity.

- ADMET Prediction : Tools like SwissADME predict absorption and toxicity risks (e.g., hepatotoxicity from aldehyde metabolites) .

Data-Driven Research Scenarios

Q. How can researchers resolve discrepancies in reported toxicity profiles of structurally related aldehydes (e.g., aldicarb derivatives)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.